N-allyl-N-(2-fluorobenzyl)-N'-phenylurea
Description
N-allyl-N-(2-fluorobenzyl)-N'-phenylurea is a substituted phenylurea derivative characterized by an allyl group, a 2-fluorobenzyl group, and a phenylurea backbone. This compound belongs to the broader class of N,N′-disubstituted ureas, which are widely studied for their diverse biological and physicochemical properties.
Properties
Molecular Formula |
C17H17FN2O |
|---|---|
Molecular Weight |
284.33g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-phenyl-1-prop-2-enylurea |
InChI |
InChI=1S/C17H17FN2O/c1-2-12-20(13-14-8-6-7-11-16(14)18)17(21)19-15-9-4-3-5-10-15/h2-11H,1,12-13H2,(H,19,21) |
InChI Key |
RVJRJMKUFBMCEP-UHFFFAOYSA-N |
SMILES |
C=CCN(CC1=CC=CC=C1F)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1F)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Anticancer Research
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
- Structure : Features a 4-chloro-3-trifluoromethylphenyl group instead of the allyl-2-fluorobenzyl moiety.
- Activity: Demonstrates potent anticancer effects against non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest .
- In contrast, the allyl and 2-fluorobenzyl groups in the target compound may alter steric interactions or metabolic pathways, affecting efficacy .
Urea-Based Cytokinins
CPPU (N-(2-chloropyridin-4-yl)-N′-phenylurea)
- Structure : Contains a 2-chloropyridinyl group.
- Activity : Acts as a synthetic cytokinin, promoting plant growth and delaying senescence through cytokinin receptor activation .
- Comparison: The 2-fluorobenzyl group in the target compound lacks the pyridinyl ring critical for cytokinin receptor binding, suggesting divergent biological roles.
Insecticidal Phenylurea Derivatives
Compound 4g (N-substituted phenylureido benzoyl-1-(3-trifluoromethyl)phenyl-2-(4-cyano)phenyl ethanone hydrazone)
- Structure: Includes trifluoromethyl and cyano substituents.
- Activity : Exhibits 100% mortality against beet armyworm larvae at 10 mg/L .
- Comparison: The allyl and fluorobenzyl groups in the target compound may reduce insecticidal potency compared to electron-withdrawing groups (e.g., trifluoromethyl, cyano) but could improve mammalian cell selectivity due to altered lipophilicity .
Photophysical and Electronic Properties
Substituent Effects on Absorption and Fluorescence
- CF3-Phurea 5b: Exhibits a 28 nm blue shift in UV absorption compared to non-fluorinated analogues due to electron-withdrawing CF3 groups .
- N-allyl-N-(2-fluorobenzyl)-N'-phenylurea : The 2-fluorobenzyl group is expected to induce a smaller blue shift (~10–15 nm) compared to CF3, balancing electron-withdrawing effects and steric hindrance .
Table 1: Photophysical Properties of Selected Phenylurea Derivatives
Market and Industrial Relevance
- N-(2-Chloro-4-pyridinyl)-N'-phenylurea: Marketed for agrochemical applications, with significant demand in Asia and North America .
- Target Compound : Likely niche applications in pharmaceuticals due to fluorobenzyl’s role in drug design (e.g., enhanced binding to CNS targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
